Berberine chloride hydrate
Description
Chemical Identity and Structural Analysis of Berberine Chloride Hydrate
Molecular Composition and Formula
This compound possesses a complex molecular structure characterized by the empirical formula C₂₀H₁₈ClNO₄·xH₂O, where x represents the variable number of water molecules incorporated into the crystal lattice. The anhydrous molecular weight is calculated as 371.82 g/mol, with the hydrated forms exhibiting correspondingly higher molecular weights depending on the degree of hydration. The dihydrate form, represented by the formula C₂₀H₂₂ClNO₆, displays a molecular weight of 407.8 g/mol, while the monohydrate variant carries the formula C₂₀H₂₀ClNO₅ with a molecular weight of 389.8 g/mol.
The chemical structure encompasses a distinctive quinolizinium core system with two methoxy groups positioned at the 9,10-positions and a methylenedioxyphenyl ring fused to the main scaffold. The systematic nomenclature describes the compound as 16,17-dimethoxy-5,7-dioxa-13λ⁵-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-13-ylium chloride. Multiple synonyms exist for this compound, including 5,6-dihydro-9,10-dimethoxybenzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium chloride and Natural Yellow 18, reflecting its historical use as a natural dye.
The InChI key for this compound is VKJGBAJNNALVAV-UHFFFAOYSA-M, and the SMILES representation is [Cl⁻].COC1=C(OC)C2=C[N⁺]3=C(C=C2C=C1)C1=CC2=C(OCO2)C=C1CC3. These standardized identifiers facilitate unambiguous chemical identification across various databases and computational platforms. The compound is assigned CAS numbers 141433-60-5 for the general hydrated form and 5956-60-5 specifically for the dihydrate variant.
Crystallographic Characterization
X-ray Diffraction Studies
Single crystal X-ray diffraction investigations have provided comprehensive structural elucidation of this compound polymorphs, revealing distinct crystallographic arrangements for different hydration states. The dihydrate form crystallizes in the monoclinic space group C2/c, while other hydrated variants adopt different space groups, demonstrating the significant impact of water incorporation on crystal packing. Powder X-ray diffraction studies have been instrumental in characterizing phase transformations between different hydration states, particularly during thermal processing and humidity exposure.
Variable temperature powder X-ray diffraction experiments have documented the reversible phase transitions occurring in berberine chloride hydrates. These studies reveal that the tetrahydrate to dihydrate transformation occurs at temperatures between 30-49°C, while the dihydrate to anhydrate conversion takes place at 70-87°C. The diffraction patterns exhibit characteristic peak shifts and intensity changes that correspond to unit cell parameter modifications during dehydration processes.
Crystallographic analysis using copper Kα radiation (λ = 1.5418 Å) on PANalytical Empyrean diffractometers has enabled detailed phase identification and quantitative analysis of hydrate forms. The continuous scan methodology between 5° to 50° in 2θ with step sizes of 0.013103° provides sufficient resolution to distinguish between closely related pseudopolymorphs. These investigations have been crucial for understanding the relationship between crystal structure and mechanical properties, including the unusual bending, cracking, and jumping phenomena observed in certain hydrate forms.
Space Group Symmetry and Unit Cell Parameters
The crystallographic characterization of berberine chloride hydrates reveals distinct space group symmetries and unit cell parameters that vary significantly with hydration state. The dihydrate form adopts the monoclinic space group C2/c, distinguishing it from other pseudopolymorphs that typically crystallize in triclinic space groups. Detailed crystallographic data for the tetrahydrate form shows triclinic symmetry with space group P1̄, demonstrating unit cell parameters of a = 6.8909 Å, b = 11.4787 Å, c = 13.1419 Å, and angles α = 93.359°, β = 102.703°, γ = 92.410°.
The dihydrate polymorph exhibits significantly different unit cell dimensions, with parameters a = 7.0935 Å, b = 21.6763 Å, c = 27.5030 Å, reflecting the substantial structural reorganization that accompanies dehydration. The volume changes associated with these transformations are considerable, with the tetrahydrate displaying a unit cell volume of 935.3 ų compared to the larger volume of the dihydrate form. These dimensional changes correlate directly with the observed mechanical responses of the crystals during thermal cycling.
Comparative analysis of unit cell parameters reveals systematic relationships between different hydration states, with the a and b axes showing interchange behavior while the c axis remains relatively preserved during phase transitions. The molecular packing arrangements demonstrate that berberine cations organize into stacks with interplanar distances varying by approximately 0.2 Å between different hydrate forms. The distances between centroids of aromatic rings, which characterize molecular slippage within the stacks, show greater diversity than the interplanar distances, indicating complex rearrangements during phase transformations.
Hydration State Variability
Berberine chloride exhibits remarkable hydration state variability, existing as anhydrate, monohydrate, dihydrate, and tetrahydrate forms depending on environmental conditions. This extensive hydration behavior creates significant challenges for pharmaceutical manufacturing and storage, as humidity-dependent solid phase changes can occur during processing and storage of berberine-containing formulations. The thermodynamic relationships between these forms are governed by temperature, relative humidity, and the presence of specific excipients in pharmaceutical formulations.
Solubility measurements combined with thermal analysis and variable temperature spectroscopic techniques have confirmed the solid-state interconversions between hydration states. The tetrahydrate form represents the most hydrated stable phase at room temperature under high humidity conditions, while progressive dehydration occurs with increasing temperature or decreasing relative humidity. The dihydrate form demonstrates intermediate stability, serving as a transition state between the highly hydrated tetrahydrate and the anhydrous form.
Wet granulation processes commonly used in pharmaceutical tablet production can induce thermodynamically driven transitions to the tetrahydrate form at room temperature. Subsequent tray drying at 50°C typically causes reversion to the dihydrate form, illustrating the dynamic nature of these hydration equilibria. The rate and extent of hydrate conversion depend critically on the water activity of the granulated powder matrix, which is influenced by the hygroscopic nature of specific excipients employed in the formulation.
The water molecules in different hydration states occupy distinct crystallographic sites and participate in varying hydrogen bonding networks. In the dihydrate and ethanol solvate forms, water molecules do not form direct hydrogen bonds with the berberine cation but establish contacts with the chloride anion. Conversely, in the tetrahydrate structure, one water molecule forms bifurcated hydrogen bonds with the berberine cation, contributing to the enhanced stability of this highly hydrated form.
Comparative Analysis of Anhydrous vs. Hydrated Forms
The comparative analysis of anhydrous and hydrated forms of berberine chloride reveals fundamental differences in molecular packing, thermal stability, and physicochemical properties. The anhydrous form demonstrates distinct crystallographic arrangements characterized by closer molecular packing and different intermolecular interaction patterns compared to hydrated variants. Thermal analysis reveals that the anhydrous form exhibits higher thermal stability, with decomposition occurring at elevated temperatures compared to hydrated forms that undergo step-wise dehydration processes.
Solubility characteristics differ markedly between anhydrous and hydrated forms, with the hydrated variants generally displaying enhanced dissolution rates in aqueous media. The presence of water molecules in the crystal lattice creates more favorable energetic conditions for dissolution by reducing the lattice energy required for crystal disruption. This enhanced solubility behavior has practical implications for pharmaceutical applications where bioavailability depends on dissolution rate and extent.
Hygroscopicity studies demonstrate that anhydrous berberine chloride readily absorbs atmospheric moisture to form hydrated species under ambient conditions. The hygroscopic nature of the compound necessitates careful storage under controlled humidity conditions to maintain the desired hydration state. Storage recommendations typically specify inert gas atmospheres and temperatures below 15°C to minimize unwanted hydration state changes.
Mechanical properties show significant variation between anhydrous and hydrated forms, with hydrated crystals exhibiting unique thermomechanical behaviors including bending, cracking, and jumping phenomena during thermal cycling. These unusual mechanical responses are attributed to destabilizing interactions between water molecules and differential thermal expansion coefficients within the crystal structure. The anhydrous form lacks these dramatic mechanical responses, displaying more conventional thermal expansion behavior typical of organic crystalline solids.
Spectroscopic characterization using Fourier transform infrared spectroscopy reveals diagnostic differences between anhydrous and hydrated forms, particularly in the hydroxyl stretching regions where water molecules contribute characteristic absorption bands. Variable temperature infrared studies have proven valuable for monitoring phase transitions and confirming the temperatures at which dehydration processes occur.
Structure
3D Structure of Parent
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJXFPOPCFZOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987465 | |
| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68030-18-2 | |
| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Historical Synthesis Routes and Their Limitations
Pictet and Gams’ Pioneering Work (1912)
The first total synthesis of berberine was reported by Pictet and Gams in 1912, utilizing piperonyl ethylamine (C₉H₁₁NO₂) and 3,4-dimethoxyphenylacetic acid (C₁₀H₁₂O₄) as starting materials. The six-step sequence involved:
- Acyl chloride formation : Conversion of 3,4-dimethoxyphenylacetic acid to its acyl chloride using thionyl chloride (SOCl₂).
- Condensation : Reaction with piperonyl ethylamine to form an amide intermediate.
- Dehydration and cyclization : Cyclodehydration using phosphorus oxychloride (POCl₃) to generate the isoquinoline core.
- Reduction : Catalytic hydrogenation to saturate the heterocyclic ring.
- Oxidation : Introduction of the methylenedioxy group via potassium permanganate (KMnO₄).
While groundbreaking, this method suffered from low overall yield (12–15%) due to poor selectivity during cyclization and multiple purification steps.
Modern Industrial Synthesis: The CN101245064A Patent Method
Raw Materials and Reaction Overview
The 2007 Chinese patent (CN101245064A) outlines a streamlined six-step synthesis using 2,3-dimethoxybenzyl alcohol (C₉H₁₂O₃) and piperonylethylamine (C₉H₁₁NO₂) as precursors:
- Alkylation : Treatment with alkylating agents (e.g., methyl iodide) in toluene under basic conditions (NaOH/KOH).
- Chloromethylation : Reaction with formaldehyde and hydrochloric acid (HCl) to introduce a chloromethyl group.
- Cyanation : Displacement of chloride with sodium cyanide (NaCN) in a biphasic toluene-water system.
- Alcoholysis : Methanolysis of the nitrile group to form a methyl ester.
- Condensation : Amide bond formation between the ester and piperonylethylamine.
- Cyclization : Ring closure using phosphorus pentachloride (PCl₅) in dichloromethane (CH₂Cl₂).
Key Advantages:
Comparative Analysis of Synthetic Methods
Critical Parameters Influencing Yield and Purity
| Parameter | Pictet-Gams (1912) | CN101245064A (2007) | 1980 State Administration Method |
|---|---|---|---|
| Steps | 6 | 6 | 5 |
| Overall Yield | 12–15% | 75–89% | 50–60% |
| Catalysts | POCl₃, KMnO₄ | PCl₅, NaOH | Cu catalysts |
| Key Limitation | Low selectivity | Long reaction times | Copper removal required |
The CN101245064A method eliminates copper catalysts, avoiding post-reaction purification hurdles.
Quality Control and Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Synthetic Routes and Structural Elucidation
Berberine chloride hydrate is synthesized via a multi-step process starting from pyrocatechol, involving:
-
Hofmann rearrangement to convert amines into isocyanates.
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Chloromethylation to introduce chloromethyl groups.
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Nucleophilic substitution for halogen replacement.
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Hydrolysis , decarboxylation , and cyclization to form the final isoquinoline structure .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Hofmann rearrangement | Bromine, NaOH, H₂O | 32.5 | ¹H NMR, MS |
| Chloromethylation | HCl, formaldehyde | 45.2 | ¹³C NMR, MS |
| Cyclization | H₂SO₄, reflux | 28.7 | ¹H NMR, FTIR |
Hydrate Phase Transformations
BCl exhibits reversible solid-state interconversions between hydrate forms under thermal stress:
Table 2: Phase Transition Parameters
| Transition | Temperature Range (°C) | Analytical Methods |
|---|---|---|
| Tetrahydrate → Dihydrate | 30–49 | VT-PXRD, VT-FTIR |
| Dihydrate → Anhydrate | 70–87 | DSC, TGA |
These transitions are critical in pharmaceutical processing, as wet granulation at 25°C promotes tetrahydrate formation, while tray drying at 50°C reverts to dihydrate .
Complexation with Cyclodextrins
BCl forms 1:1 inclusion complexes with hydroxypropyl-β-cyclodextrin (HPβCD), enhancing aqueous solubility by 4.5-fold at 20% HPβCD concentration .
Table 3: Complexation Parameters
| Parameter | HPβCD | RMβCD |
|---|---|---|
| Stability constant (Kₛ) | 412 M⁻¹ | 128 M⁻¹ |
| Complexation efficiency | 0.45 | 0.15 |
¹H NMR studies confirm electronic interactions between BCl’s aromatic protons and HPβCD’s hydrophobic cavity, evidenced by upfield shifts in proton resonances .
pH-Dependent Solubility and Stability
BCl demonstrates pH-sensitive solubility and stability:
-
Maximum solubility : 4.05 ± 0.09 mM in phosphate buffer (pH 7.0) at 25°C .
-
Stability : Retains >95% integrity after 6 months at pH 1.2–9.0 and 25–40°C .
Table 4: Solubility in Aqueous Buffers
| pH | Solubility (mM, 25°C) | Solubility (mM, 37°C) |
|---|---|---|
| 1.2 | 1.20 ± 0.03 | 1.45 ± 0.04 |
| 7.0 | 4.05 ± 0.09 | 3.78 ± 0.08 |
| 9.0 | 2.85 ± 0.06 | 2.60 ± 0.05 |
Ionic surfactants like sodium lauryl sulfate reduce solubility via hydrophobic interactions .
Antimicrobial Activity and Molecular Interactions
BCl inhibits Streptococcus mutans biofilm formation by:
Activity is pH-dependent, with enhanced efficacy in alkaline conditions (pH 8) due to improved structural stability .
Scientific Research Applications
Antimicrobial Properties
Berberine chloride hydrate has demonstrated significant antimicrobial activity against various pathogens, making it a potential candidate for treating infections.
- Inhibition of Biofilm Formation: A recent study highlighted BH's effectiveness in inhibiting biofilm formation by Streptococcus mutans, a major contributor to dental caries. The study assessed BH's activity under varying pH conditions (acidic and alkaline), revealing that it significantly suppressed biofilm formation and lactic acid production at specific concentrations .
| pH Level | Concentration (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Acidic (5) | 64 | 70 |
| Neutral (7) | 64 | 85 |
| Alkaline (8) | 32 | 60 |
- Broad Spectrum Activity: BH exhibits antimicrobial effects against bacteria, viruses, and fungi. It has been shown to inhibit pathogens such as Candida albicans and Enterococcus faecalis, indicating its potential use in various clinical settings .
Anti-inflammatory Effects
This compound also possesses anti-inflammatory properties, which can be leveraged in managing inflammatory diseases.
- Cytokine Inhibition: Studies have indicated that BH can inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property is particularly useful in conditions like arthritis and inflammatory bowel disease .
Metabolic Regulation
Research has revealed that this compound plays a role in metabolic regulation, particularly concerning lipid metabolism.
- Cholesterol Excretion: Berberine is known to promote cholesterol excretion from the liver to bile, which can be beneficial in managing hyperlipidemia . A study involving oral administration of berberine demonstrated its ability to regulate cholesterol levels effectively.
Pharmacokinetics and Formulations
The pharmacokinetic properties of this compound are crucial for its therapeutic applications.
- Stability and Solubility: BH has been characterized for its physicochemical properties, showing stability across various pH levels and temperatures. Its solubility is significantly enhanced in the presence of hydroxypropyl-β-cyclodextrin (HPβCD), improving its bioavailability .
| Condition | Solubility (mM) |
|---|---|
| pH 7.0 at 25°C | 4.05 ± 0.09 |
| With 20% HPβCD | 18.23 |
- Formulation Development: Recent advancements have led to the development of topical formulations of BH for antimicrobial and anti-inflammatory applications, broadening its therapeutic scope .
Case Studies
Several clinical studies have explored the efficacy of this compound in treating various conditions:
- Giardiasis Treatment: A study involving children with giardiasis showed that oral administration of BH at a dose of 10 mg/kg for ten days produced results comparable to standard anti-infective treatments like metronidazole .
- Diarrheal Diseases: In patients suffering from acute diarrhea caused by enterotoxigenic Escherichia coli, BH demonstrated significant efficacy at a daily dose of 400 mg .
Mechanism of Action
The mechanism of action of berberine chloride hydrate is complex and involves multiple biochemical pathways. One of its primary actions is the activation of AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis . By activating AMPK, berberine enhances glucose uptake in muscle cells and improves insulin sensitivity, making it beneficial for individuals with type 2 diabetes . Additionally, this compound exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing oxidative stress . It also modulates lipid metabolism, leading to lowered cholesterol and triglyceride levels .
Comparison with Similar Compounds
Physicochemical Properties
Key Differences :
- BCl·H₂O’s co-crystals (e.g., with vanillic acid) involve hydrogen bonding between chlorine and co-formers, reducing hygroscopicity without compromising solubility . In contrast, Palmatine’s sulfosalicylate salt reduces solubility while improving stability .
Pharmacological Activities
Antimicrobial Effects
- BCl·H₂O : Inhibits S. mutans biofilm formation at pH 5.5–7.4 (IC₅₀: 12.5–50 µg/mL) by disrupting acid tolerance and extracellular polysaccharide synthesis .
- Palmatine Chloride: Limited data on biofilm inhibition; primarily studied for antibacterial activity against Staphylococcus aureus (MIC: 16 µg/mL) .
Anticancer Mechanisms
- BCl·H₂O : Dual topoisomerase I/II inhibitor (IC₅₀: 10–20 µM), induces apoptosis via ROS-mediated JNK/p38 MAPK activation, and downregulates Bcl-2/Bcl-XL .
- Camptothecin (comparator): Topoisomerase I inhibitor (IC₅₀: 0.1 µM) but lacks ROS-inducing effects .
Metabolic Regulation
Biological Activity
Berberine chloride hydrate (BH) is a quaternary ammonium salt alkaloid derived from various plants, exhibiting a wide range of biological activities. Its pharmacological properties include antimicrobial, anti-inflammatory, and insulin-sensitizing effects, making it a subject of interest in various clinical and research settings. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, glucose metabolism regulation, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the significant antimicrobial properties of this compound, particularly against Streptococcus mutans, a major contributor to dental caries.
The inhibitory effect of BH on S. mutans biofilm formation was assessed under varying pH conditions. The findings indicate that BH effectively suppresses biofilm formation and reduces cariogenic virulence factors such as acid production and extracellular polysaccharide (EPS) synthesis. The effectiveness of BH was observed to be higher in alkaline conditions compared to acidic environments, suggesting that pH plays a crucial role in its antimicrobial efficacy.
- Key Findings :
Summary Table: Antimicrobial Efficacy Against S. mutans
| Condition | Concentration (µg/mL) | Lactic Acid Production | Biofilm Formation Inhibition |
|---|---|---|---|
| Acidic (pH 5) | 32 | Moderate Reduction | Low |
| 64 | Significant Reduction | Moderate | |
| Neutral (pH 7) | 32 | Significant Reduction | High |
| 64 | Very Significant Reduction | Very High | |
| Alkaline (pH 8) | 32 | Very Significant Reduction | Very High |
| 64 | Extremely Significant | Extremely High |
Regulation of Glucose Metabolism
This compound has also been studied for its effects on glucose metabolism, particularly in the context of type 2 diabetes.
Glucose Uptake Studies
In vitro studies demonstrated that BH significantly enhances glucose uptake in HepG2 cells compared to standard treatments such as metformin. The following results were noted:
- Glucose Uptake Enhancement :
Glycogen Synthesis
Long-term treatment with berberine resulted in a notable increase in glycogen synthesis in HepG2 cells:
- Glycogen Synthesis Increase :
- Berberine: 2.4-fold
- Metformin: 2-fold
This suggests that BH not only improves glucose uptake but also enhances glycogen storage, which is crucial for metabolic health .
Case Studies and Clinical Applications
Several clinical studies have explored the therapeutic potential of this compound:
- Diabetes Management : A study involving diabetic rats showed that supplementation with BH improved mitochondrial biogenesis and overall metabolic health when combined with aerobic exercise .
- Oral Health : Clinical trials are underway to assess the effectiveness of BH as an adjunct therapy for preventing dental caries by targeting biofilm-forming bacteria .
Q & A
Q. What are the primary mechanisms of action of berberine chloride hydrate in cancer research, and how can these be experimentally validated?
this compound exerts antineoplastic effects through dual inhibition of DNA topoisomerase I/II and induction of reactive oxygen species (ROS), leading to apoptosis via caspase-3/8 activation and PARP cleavage . To validate:
Q. How should researchers account for variability in molecular weight and hydration states when preparing this compound solutions?
this compound exists in dihydrate (C₂₀H₁₈ClNO₄·2H₂O) and tetrahydrate forms, with molecular weights varying between 371.81 (anhydrous) and 389.83 (hydrated) . Methodological steps:
- Pre-dry samples at 50°C to determine anhydrous mass (VT-PXRD recommended).
- Adjust calibration curves in HPLC assays using validated reference standards (e.g., USP-grade this compound) .
Q. What quality control assays are critical for ensuring batch-to-batch consistency in this compound?
- Purity : HPLC with mobile phase (water:acetonitrile, 70:30) at 40°C column temperature; ≥98% purity threshold .
- Hydrate identification : Infrared spectroscopy (KBr disk method) to confirm characteristic absorption bands at 3,400 cm⁻¹ (O-H stretch) .
- Heavy metals : ICP-MS to ensure ≤30 ppm lead content .
Advanced Research Questions
Q. How can contradictory findings on berberine’s efficacy in mitochondrial biogenesis (e.g., in diabetic models) be resolved?
A 2023 study found no significant improvement in cardiac mitochondrial biogenesis in diabetic rats treated with 15–30 mg/kg this compound combined with aerobic exercise . To address contradictions:
- Optimize dosing (e.g., test >50 mg/kg in longitudinal studies).
- Use tissue-specific RNA-seq to assess PGC-1α/NRF-1 signaling pathways.
- Control for hydration state, as dihydrate/tetrahydrate interconversion alters bioavailability .
Q. What experimental strategies mitigate phase transformation issues during pharmaceutical formulation of this compound?
Berberine chloride undergoes thermodynamics-driven hydrate interconversion (dihydrate ↔ tetrahydrate) at 30–49°C, impacting solubility and stability . Recommendations:
- Use excipients with low water activity (e.g., microcrystalline cellulose) to stabilize dihydrate form.
- Avoid wet granulation above 30°C; opt for dry compaction methods.
- Monitor phase changes via VT-FTIR during tablet drying .
Q. How does this compound modulate autophagy, and what assays are suitable for quantifying this effect?
Berberine acts as a context-dependent autophagy modulator:
- Pro-autophagy : Measure LC3-II/LC3-I ratio via immunoblotting in nutrient-deprived cells.
- Anti-autophagy : Use GFP-LC3 puncta assay under oxidative stress (ROS induction) .
- Validate with lysosomal inhibitors (e.g., chloroquine) to distinguish flux changes .
Methodological Considerations
Q. Why is infrared spectroscopy critical for characterizing this compound, and what key peaks should be analyzed?
IR spectroscopy confirms hydrate presence and purity:
- O-H stretch : 3,400–3,500 cm⁻¹ (broad peak for water).
- C-O-C ether stretch : 1,250 cm⁻¹.
- Quaternary ammonium : 1,600 cm⁻¹ (C-N⁺ vibration) .
Q. How should researchers adjust analytical methods when quantifying berberine vs. This compound?
- For berberine (free base) : Multiply measured chloride hydrate mass by 0.9047 (adjustment factor for molecular weight difference: 336.36/371.81) .
- For This compound : Use USP-grade reference standards with documented hydration states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
